Acamprosate-D6 Calcium

説明

Acamprosate-D6 Calcium is the deuterium labeled Acamprosate calcium . It is a GABA receptor agonist and modulator of glutamatergic systems . Acamprosate calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience .

Molecular Structure Analysis

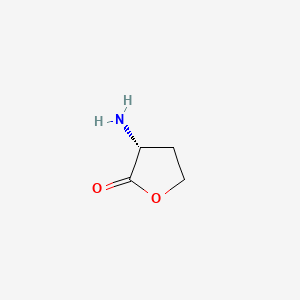

Acamprosate, the calcium salt of N-acetyl-homotaurin, was initially shown to suppress alcohol drinking in experimental animals . This suggests that the molecular structure of Acamprosate-D6 Calcium is similar to that of Acamprosate Calcium.

Chemical Reactions Analysis

Acamprosate is thought to act via several mechanisms affecting multiple neurotransmitter systems; inhibition of neuronal hyperexcitability by antagonism of excitatory amino acid activity and reduction of calcium ion fluxes has been suggested as its predominant mechanism of action .

Physical And Chemical Properties Analysis

Acamprosate Calcium has a molecular weight of 400.48 . It appears as a solid form . The molecular formula of Acamprosate Calcium is C10H20CaN2O8S2 .

科学的研究の応用

Treatment of Alcohol Dependence

Acamprosate-D6 Calcium, also known as Campral, is a well-established drug for the treatment of alcohol dependence . It is thought to stabilize the chemical balance in the brain that would otherwise be disrupted by alcohol withdrawal .

Preparation and Purification of Calcium Acamprosate

Acamprosate-D6 Calcium can be prepared and purified through a direct, scalable, one-pot procedure . This process involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution, followed by in situ cation exchange by addition of calcium chloride at controlled pH .

Anti-Relapse Effects

Acamprosate-D6 Calcium has been shown to produce anti-relapse effects . In three different preclinical animal models of either excessive alcohol drinking, alcohol-seeking, or relapse-like drinking behavior, it was found that calcium salts produce acamprosate-like effects .

Impact on Plasma Calcium Levels

Patients with high plasma calcium levels due to acamprosate treatment showed better primary efficacy parameters such as time to relapse and cumulative abstinence . This suggests that the calcium in Acamprosate-D6 Calcium may be the active moiety of the drug .

Research on Glutamate System

Although there is accumulated evidence suggesting that acamprosate interferes with the glutamate system, the molecular mode of action still remains undefined . It has been shown that acamprosate does not interact with NMDA receptors or metabotropic glutamate receptor group I .

Clinical Trials

Acamprosate-D6 Calcium has been used in more than 450 published original investigations and clinical trials and 1.5 million treated patients . These trials have provided valuable insights into the drug’s efficacy and safety profile.

作用機序

Target of Action

Acamprosate-D6 Calcium primarily targets the neurotransmitter systems in the brain, specifically the gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) glutamatergic receptor systems . These systems play crucial roles in the regulation of neuronal excitability and synaptic plasticity .

Mode of Action

Acamprosate-D6 Calcium is thought to interact with its targets by enhancing GABA signaling at GABA A receptors via positive allosteric receptor modulation . It also appears to decrease the activity of the glutamate system within the central nervous system, including a decrease in activity at NMDA receptors . This interaction results in changes in the balance of these neurotransmitters .

Biochemical Pathways

The primary biochemical pathways affected by Acamprosate-D6 Calcium are the GABAergic and glutamatergic pathways . By modulating these pathways, Acamprosate-D6 Calcium helps restore the balance between inhibitory and excitatory neurotransmission that is often disrupted in alcohol dependence . This restoration can lead to decreased cravings and withdrawal symptoms associated with alcohol dependence .

Pharmacokinetics

Acamprosate-D6 Calcium has a low oral bioavailability of approximately 11% . Its absorption is slow, acting as though it were a modified-release medication . The drug has a half-life of around 32 hours , with complete elimination occurring only 4 days after cessation of therapy .

Result of Action

The primary result of Acamprosate-D6 Calcium’s action is the maintenance of abstinence from alcohol in patients with alcohol dependence . By restoring the balance of neurotransmitters in the brain, it helps decrease the excessive excitation that accompanies alcohol dependence . This leads to a reduction in alcohol intake and an improvement in the likelihood of alcohol abstinence .

Action Environment

The efficacy and stability of Acamprosate-D6 Calcium can be influenced by various environmental factors. For instance, its bioavailability is decreased when taken with food . Furthermore, its effectiveness can be enhanced when used in combination with psychosocial support programs .

将来の方向性

Acamprosate Calcium is used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . It should be used as part of a comprehensive management program that includes psychosocial support . Future research should target the definition of subgroups applying endophenotypic approaches, e.g., by detecting a hyperglutamatergic syndrome using MR spectroscopy .

特性

IUPAC Name |

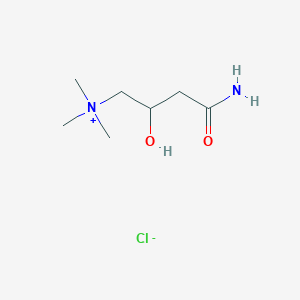

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXQWVYZZXPJW-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

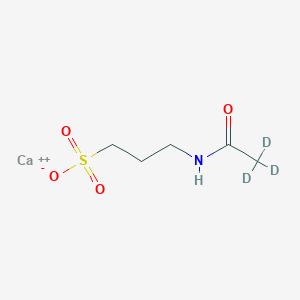

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CaNO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)